![molecular formula C20H17N5O3 B2999349 2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(pyridin-4-yl)pyridazin-3-yl)oxy)ethyl)acetamide CAS No. 1286709-75-8](/img/structure/B2999349.png)
2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(pyridin-4-yl)pyridazin-3-yl)oxy)ethyl)acetamide
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Overview
Description
2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(pyridin-4-yl)pyridazin-3-yl)oxy)ethyl)acetamide is a useful research compound. Its molecular formula is C20H17N5O3 and its molecular weight is 375.388. The purity is usually 95%.
BenchChem offers high-quality 2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(pyridin-4-yl)pyridazin-3-yl)oxy)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(pyridin-4-yl)pyridazin-3-yl)oxy)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biochemical Interactions and Mechanisms
Compounds featuring benzo[d]isoxazole, pyridinyl, and acetamide groups are often explored for their ability to interact with specific proteins, enzymes, or receptors within biological systems. For example, compounds with similar structures have been studied for their potential as inhibitors of enzymes like cytochrome P4502E1, which plays a role in drug metabolism and the bioactivation of toxins within the human body (R. Zand et al., 1993).
Potential Therapeutic Effects
The therapeutic potential of structurally related compounds, including their roles in treating diseases or conditions such as neurodegenerative disorders, cancer, and infectious diseases, is a significant area of research. For instance, benzolamide, a derivative of similar functional groups, has been explored for its efficacy in improving oxygenation and reducing symptoms of acute mountain sickness, showcasing the potential for respiratory and neurological applications (D. Collier et al., 2016).
Understanding Disease Mechanisms
Research into compounds with specific structural features can also help in understanding the mechanisms underlying various diseases. For instance, TSPO imaging using compounds like 123I-CLINDE has been investigated for its potential to predict progression in glioblastoma multiforme, a type of brain cancer, indicating how structurally related compounds can be used in diagnostic imaging and understanding cancer progression (Per Jensen et al., 2015).
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets by binding to their active sites, thereby modulating their activity .
Pharmacokinetics
These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its targets. Specific details on how these factors affect the action of this compound are currently unavailable .
properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[2-(6-pyridin-4-ylpyridazin-3-yl)oxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c26-19(13-17-15-3-1-2-4-18(15)28-25-17)22-11-12-27-20-6-5-16(23-24-20)14-7-9-21-10-8-14/h1-10H,11-13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTCXMPFAXXGQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCCOC3=NN=C(C=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(pyridin-4-yl)pyridazin-3-yl)oxy)ethyl)acetamide |
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